molecular formula C7H15NO B13613341 (1S,3R)-3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol

(1S,3R)-3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol

Cat. No.: B13613341
M. Wt: 129.20 g/mol
InChI Key: FAGMXVLCFMWUFE-WDSKDSINSA-N
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Description

rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol: is a chiral compound with a cyclobutane ring structure. This compound is notable for its unique stereochemistry, which includes both (1R,3S) and (1S,3R) enantiomers. The presence of an aminomethyl group and a hydroxyl group on the cyclobutane ring makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol typically begins with commercially available cyclobutane derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, using catalysts and solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: Both the hydroxyl and aminomethyl groups can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique stereochemistry and reactivity.

Biology:

  • Investigated for its potential as a chiral ligand in asymmetric synthesis.
  • Studied for its interactions with biological molecules.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Investigated for its biological activity and potential therapeutic applications.

Industry:

  • Used in the synthesis of specialty chemicals and materials.
  • Studied for its potential applications in catalysis and materials science.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol involves its interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclopropan-1-ol: Similar structure but with a cyclopropane ring.

    rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclopentan-1-ol: Similar structure but with a cyclopentane ring.

Uniqueness:

  • The cyclobutane ring in rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol provides unique steric and electronic properties compared to cyclopropane and cyclopentane analogs.
  • The specific stereochemistry of the compound influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1S,3R)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol

InChI

InChI=1S/C7H15NO/c1-7(2)5(4-8)3-6(7)9/h5-6,9H,3-4,8H2,1-2H3/t5-,6-/m0/s1

InChI Key

FAGMXVLCFMWUFE-WDSKDSINSA-N

Isomeric SMILES

CC1([C@@H](C[C@@H]1O)CN)C

Canonical SMILES

CC1(C(CC1O)CN)C

Origin of Product

United States

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